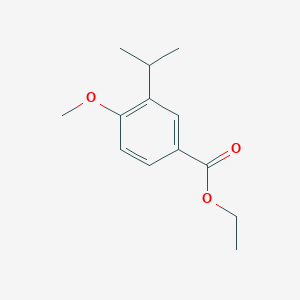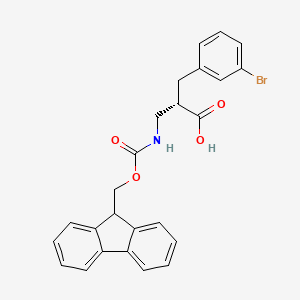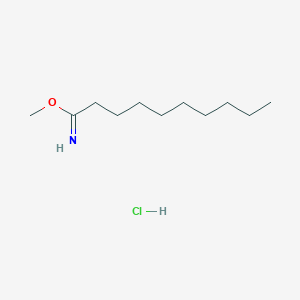
(R)-4-amino-4-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-amino-4-phenylbutan-1-ol is a chiral compound with a molecular formula of C10H15NO It features a phenyl group attached to a butanol backbone, with an amino group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-4-amino-4-phenylbutan-1-ol involves the reductive amination of 4-phenylbutan-1-one. This process typically uses a chiral amine and a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product with high enantiomeric purity.
-
Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 4-phenyl-2-buten-1-ol using a chiral catalyst. This method can achieve high enantioselectivity and yield, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral phosphine ligands are employed to enhance the enantioselectivity of the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : ®-4-amino-4-phenylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-phenylbutan-2-one.
Reduction: 4-amino-4-phenylbutanol.
Substitution: N-alkyl-4-amino-4-phenylbutan-1-ol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-4-amino-4-phenylbutan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, ®-4-amino-4-phenylbutan-1-ol is explored for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism by which ®-4-amino-4-phenylbutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-phenylbutan-1-ol: Lacks the amino group, resulting in different chemical properties.
4-amino-4-phenylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(4R)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1 |
Clé InChI |
AGOPKBQSZNSGSA-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CCCO)N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















